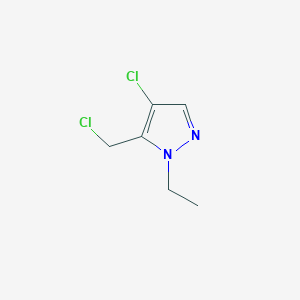

4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-5-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALXDBDYEPXEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired positions on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the chlorine substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of dechlorinated or partially reduced products.

Scientific Research Applications

4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the pyrazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural diversity and applications in medicinal and materials chemistry. Below, 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole is compared with structurally related compounds to highlight key differences in substituents, synthesis, and properties.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Reactivity The chloromethyl (–CH₂Cl) group at position 5 in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols). Ethyl vs.

Comparatively, (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide is prepared by condensing 4-chloro-1,3-dimethylpyrazole-5-carbaldehyde with 2-aminobenzamide . Carboxamide derivatives (e.g., 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide) are often synthesized via coupling reactions using activated carboxylic acid intermediates .

Its chloromethyl group may confer reactivity useful in prodrug design or covalent inhibitor development.

Crystallographic and Spectroscopic Data Structural analogs like (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit weak intermolecular interactions (C–H···O) and halogen bonding (Cl···N) in crystal packing . The target compound’s crystallinity and packing motifs remain uncharacterized in the provided evidence.

Biological Activity

4-Chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 179.05 g/mol. Its structure features a five-membered pyrazole ring with chloromethyl and chloro substituents, which play a significant role in its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for anti-inflammatory properties, potentially inhibiting key inflammatory mediators. This makes it a candidate for treating conditions characterized by inflammation.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits inflammatory mediators |

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity, allowing it to exert its effects in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Substitution Reactions : Chlorine atoms can be substituted with nucleophiles (e.g., amines) under appropriate conditions.

- Oxidation Reactions : The compound can be oxidized to introduce additional functional groups.

- Reduction Reactions : Reduction can remove chlorine substituents or modify the oxidation state.

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives based on structural features and biological activity.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Chloro-1-methylpyrazole | 14734-61-9 | Methyl group instead of ethyl |

| 5-Chloro-3-methylpyrazole | 10324-23-9 | Different position for chlorine substitution |

| Ethyl 5-Chloro-1-methylpyrazole-4-carboxylate | 2758821 | Contains a carboxylate group |

The unique combination of chlorinated groups and an ethyl substituent in this compound enhances its reactivity and biological profile compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyrazole derivatives, including this compound. For instance, one study highlighted its ability to inhibit certain cancer cell lines, suggesting anticancer properties that warrant further investigation . Another research effort focused on its synthesis and evaluation against specific microbial strains, confirming its antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves alkylation of pyrazole precursors. For example, refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene and potassium carbonate in acetonitrile, followed by column chromatography purification (yield: 82%) . Optimization may include solvent selection (e.g., acetonitrile for polar intermediates), temperature control, and stoichiometric adjustments. X-ray diffraction of crystals grown via slow evaporation in ethyl acetate/hexane confirms structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Combined spectroscopic and crystallographic methods are critical. IR spectroscopy identifies functional groups (e.g., C=O, C-Cl stretches) , while X-ray crystallography resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. substituent planes) . Elemental analysis and mass spectrometry (e.g., mono-isotopic mass: 352.059025 for related pyrazoles) further validate purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use ventilated fume hoods, nitrile gloves, and protective eyewear. Avoid skin/eye contact; rinse immediately with water if exposed. Store in dry, cool conditions away from oxidizers . Refer to safety data sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies assess binding affinity to target proteins (e.g., carbonic anhydrases or prostaglandin synthases ). Tools like AutoDock Vina parameterize ligand conformations, while crystallographic data (e.g., PDB IDs) define receptor active sites. For pyrazole derivatives, such analyses have identified interactions with hydrophobic pockets and hydrogen-bonding residues .

Q. What strategies resolve contradictions in biological activity data across pyrazole derivatives?

- Methodological Answer : Cross-validate assays (e.g., MES vs. pentylenetetrazol seizure models ) and control variables like substituent effects. For example, 4-substituted phenyl groups enhance anticonvulsant activity, while trifluoromethyl groups may reduce bioavailability . Statistical meta-analyses of IC₅₀ values and pharmacokinetic parameters (e.g., logP) can clarify structure-activity relationships (SAR) .

Q. What advanced analytical techniques are used to study reaction intermediates in pyrazole synthesis?

- Methodological Answer : High-resolution LC-MS tracks transient intermediates (e.g., acyl hydrazides in cyclization reactions ). In situ NMR monitors reaction progress, while DFT calculations predict transition states and regioselectivity in Vilsmeier-Haack formylation .

Q. How do crystallographic studies inform the design of pyrazole-based pharmaceuticals?

- Methodological Answer : X-ray structures reveal conformational flexibility and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing ). For bioactive derivatives, torsion angle analysis guides modifications to improve target binding. For example, dihedral angles between pyrazole and aromatic substituents correlate with antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.